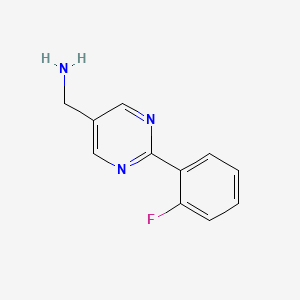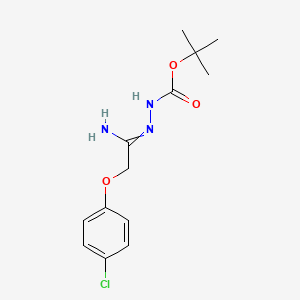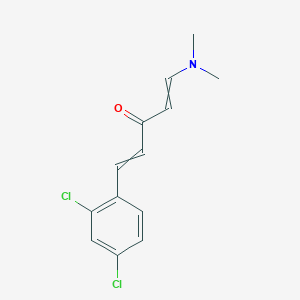![molecular formula C10H20N4 B11731443 [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C; solvent: water or acetic acid.
Reduction: Lithium aluminum hydride; temperature: 0-25°C; solvent: tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, thiols); temperature: 50-100°C; solvent: ethanol or methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Compounds with different nucleophilic groups replacing the dimethylamino group.
Applications De Recherche Scientifique
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dimethylamino group and pyrazolylmethyl group play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [3-(dimethylamino)propyl][(1-methyl-1H-imidazol-3-yl)methyl]amine
- [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyrazolylmethyl group and the presence of the dimethylamino group contribute to its unique reactivity and binding characteristics, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H20N4 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4/c1-13(2)7-4-6-11-9-10-5-8-14(3)12-10/h5,8,11H,4,6-7,9H2,1-3H3 |
Clé InChI |
XIXAKCDTIOQBLT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)

![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11731371.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731383.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731393.png)
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11731395.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731398.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11731402.png)
![1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-](/img/structure/B11731405.png)


![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731420.png)

![2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
